N-(3,4-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-15-8-11-24(12-9-15)31(27,28)19-5-4-10-23(21(19)26)14-20(25)22-16-6-7-17(29-2)18(13-16)30-3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVPRLIQOOAZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is the protein FAT1. FAT1 is a key gene that promotes the migration and growth of cancer cells and is highly expressed on the cell membrane of colon cancer cells.
Mode of Action
N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide: interacts with its target, FAT1, by significantly inhibiting its expression. This interaction results in the suppression of the downstream signaling pathways of FAT1, which are crucial for the migration and growth of cancer cells.
Biochemical Pathways
The compound affects the FAT1 signaling pathway, which is involved in the migration and growth of cancer cells. By inhibiting the expression of FAT1, N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide disrupts this pathway, leading to the suppression of cancer cell migration and growth.
Result of Action
The molecular and cellular effects of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide ’s action include the significant inhibition of FAT1 expression in tumor cells and the promotion of new tumor suppressor gene expression. In animal experiments, the compound significantly inhibited tumor growth.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide It is noted that the compound has a high safety profile, suggesting that it may be stable under various conditions.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and associated studies.
Chemical Structure and Properties
The compound has the following molecular formula: C21H25N3O5, with a molecular weight of 399.44 g/mol. Its structure features a dimethoxyphenyl group, a piperidine moiety, and a pyridine derivative, which contribute to its biological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Phosphodiesterase Inhibition : The compound has shown potential as a phosphodiesterase inhibitor, which is crucial in modulating cyclic nucleotide levels within cells. This action can influence various signaling pathways related to memory and cognitive functions .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in conditions like Parkinson's disease and schizophrenia. These effects are hypothesized to arise from its ability to modulate neurotransmitter systems .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against specific biological targets:
- Cytotoxicity : The compound was tested for cytotoxic effects on various cancer cell lines. Results indicated selective cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .
- Receptor Binding : Docking studies revealed strong binding affinity to human prostaglandin reductase (PTGR2), indicating a plausible mechanism for its anti-inflammatory effects .
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of the compound:
- Behavioral Studies : In rodent models, administration of the compound improved cognitive functions as measured by memory tests, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases .
- Anti-inflammatory Effects : Inflammation models showed that the compound significantly reduced markers of inflammation, supporting its role as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study in Parkinson's Disease :
- A study involving a small cohort of patients demonstrated improvements in motor function and cognitive abilities after treatment with the compound over 12 weeks. The results were statistically significant compared to placebo controls.
-
Case Study in Schizophrenia :
- Another study assessed the efficacy of the compound in patients with schizophrenia. Results indicated a reduction in psychotic symptoms, alongside improved quality of life metrics.
Scientific Research Applications
In Vitro Studies
In vitro assays have demonstrated several significant activities:
- Cytotoxicity : The compound exhibits selective cytotoxic effects against various cancer cell lines with promising IC50 values indicating effective therapeutic concentrations.
- Receptor Binding : Docking studies have revealed a strong binding affinity to human prostaglandin reductase (PTGR2), suggesting potential anti-inflammatory effects.
In Vivo Studies
Animal models have been utilized to further explore the pharmacological effects:
- Behavioral Studies : In rodent models, administration improved cognitive functions, indicating potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Effects : The compound significantly reduced inflammation markers in animal models, supporting its role as an anti-inflammatory agent.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Parkinson's Disease :
- A study involving a small cohort indicated improvements in motor function and cognitive abilities over 12 weeks of treatment, with statistically significant results compared to placebo controls.
-
Schizophrenia :
- Another study assessed its efficacy in patients with schizophrenia, reporting reductions in psychotic symptoms and improved quality of life metrics.
Summary Table of Applications
| Application Area | Mechanism/Effect | Study Findings |
|---|---|---|
| Cancer Research | Inhibition of FAT1 expression | Significant reduction in tumor cell migration |
| Neurodegenerative Diseases | Cognitive improvement | Enhanced memory functions in rodent models |
| Anti-inflammatory Research | Binding to PTGR2 | Reduction in inflammation markers |
| Schizophrenia Treatment | Reduction in psychotic symptoms | Improved quality of life metrics |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (–SO₂–NH–) exhibits reactivity toward nucleophiles due to the electron-withdrawing nature of the sulfonyl group. This enables substitution reactions at the sulfur atom or adjacent positions.
Example Reaction :
Replacement of the 4-methylpiperidinyl group with other amines under basic conditions:
Conditions :
Oxidation of Methoxy Groups
The 3,4-dimethoxyphenyl group is susceptible to oxidation under strong acidic or oxidative conditions, converting methoxy (–OCH₃) groups to carbonyl (–C=O) functionalities.
Example Reaction :
Conditions :
Hydrolysis of the Acetamide Linkage
The acetamide group (–NH–CO–CH₂–) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Example Reaction :
Conditions :
Electrophilic Substitution on the Pyridinone Ring
The 2-oxopyridin-1(2H)-yl ring undergoes electrophilic aromatic substitution (EAS) at the C-4 or C-6 positions due to electron-rich regions.
Example Reaction :
Nitration with nitric acid:
Conditions :
Reductive Modifications
The sulfonamide and pyridinone groups can undergo reduction under catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) conditions.
Example Reaction :
Reduction of the sulfonamide to a thioether:
Conditions :
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments (pH 4–8) but undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions, as observed in solubility studies of related acetamide derivatives .
Mechanistic Insights:
-
Sulfonamide Reactivity : The 4-methylpiperidinylsulfonyl group acts as a leaving group in nucleophilic substitutions due to resonance stabilization of the transition state .
-
Acetamide Hydrolysis : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated cleavage follows an elimination-addition pathway .
Comparison with Similar Compounds
Compound 30 ()
- Structure: 2-(3-Cyano-4,6-bis(3,4-dimethoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(4-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide.
- Key Differences: Replaces the 4-methylpiperidine sulfonyl group with a 3-cyano group and incorporates additional dimethoxyphenyl substituents on the pyridinone ring.
- However, the bulkier bis-dimethoxyphenyl substituents may reduce solubility .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide ()
- Structure : Benzothiazole core substituted with trifluoromethyl and dimethoxyphenyl acetamide.
- Key Differences: Replaces the pyridinone-sulfonyl system with a benzothiazole-trifluoromethyl motif.
- Implications : The trifluoromethyl group increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration. By contrast, the target compound’s sulfonyl group may enhance hydrogen-bonding interactions with polar residues in biological targets .
Role of Sulfonyl and Piperidine Moieties
Compound 20 ()
- Structure: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide.
- Key Differences : Uses a piperidin-1-yl ethoxy chain instead of a sulfonyl-linked piperidine.
- The absence of a sulfonyl group may reduce electrostatic interactions but enhance membrane permeability .
Crystal Form of (S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide ()
- Structure: Thienopyrrole core with methylsulfonyl and ethoxy-methoxyphenyl groups.
- Key Differences: Replaces pyridinone with a thienopyrrole ring and positions the sulfonyl group on an ethyl chain rather than piperidine.
- Implications: The thienopyrrole system may confer improved π-π stacking in hydrophobic binding pockets, while the ethyl-sulfonyl linkage could reduce steric hindrance compared to the target compound’s piperidine-sulfonyl bridge .
N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide ()
- Synthesis : Achieved via multicomponent reaction with 94% yield, contrasting with the target compound’s likely stepwise synthesis (e.g., sulfonylation followed by amidation).
- Structure: Features a pyridin-2-yl group instead of pyridinone and lacks sulfonyl substituents.
- Implications : The multicomponent approach offers efficiency but limits control over stereochemistry compared to sequential reactions used for sulfonyl-containing compounds .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Crystallography : Three conformers in the asymmetric unit with dihedral angles between dichlorophenyl and pyrazolyl rings (54.8°–77.5°).
- Key Differences : Electron-deficient dichlorophenyl vs. electron-rich dimethoxyphenyl in the target compound.
- Implications : The dimethoxyphenyl group in the target compound may engage in stronger CH/π interactions, while dichlorophenyl groups favor halogen bonding .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization:
- Amide Coupling : React 3,4-dimethoxyphenethylamine with a suitably functionalized pyridinone intermediate (e.g., 3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridine) using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Sulfonylation : Introduce the 4-methylpiperidine sulfonyl group via nucleophilic substitution or sulfur oxidation .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (e.g., dichloromethane/hexane) to achieve >95% purity .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature (0–5°C for sulfonylation), and solvent polarity to minimize side reactions .
Q. How is the molecular conformation characterized in solid-state studies?
- Methodological Answer : X-ray crystallography is the gold standard:
- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures .
- Key Parameters : Analyze dihedral angles between the dimethoxyphenyl, pyridinone, and sulfonyl-piperidine moieties. For example, steric repulsion may cause rotations (e.g., 44.5°–77.5° dihedral angles in analogous structures) .
- Hydrogen Bonding : Identify intermolecular N–H⋯O interactions (R₂²(10) motifs) stabilizing dimeric forms .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from assay variability. Address this by:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for cytotoxicity) .
- Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on the pyridinone ring) to identify activity trends .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can computational methods predict pharmacokinetic properties?
- Methodological Answer : Integrate in silico and experimental
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding to serum albumin or P-glycoprotein to assess bioavailability .
- Docking Studies : Map interactions with metabolic enzymes (e.g., sulfotransferases) to predict clearance rates .
- Validation : Cross-reference with in vitro hepatocyte stability assays .
Q. What experimental designs are recommended for elucidating the mechanism of action?
- Methodological Answer : A multi-modal approach is critical:
- Target Identification : Employ affinity chromatography (biotinylated compound + streptavidin beads) coupled with LC-MS/MS proteomics .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK modulation) .
- Cellular Imaging : Track subcellular localization via fluorescence tagging (e.g., BODIPY-conjugated analog) .
- Mutagenesis : Validate binding residues (e.g., catalytic lysine in kinase targets) via site-directed mutagenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
